乳糖神经鞘氨醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

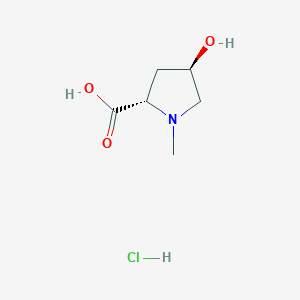

Lactosylsphingosine is a bioactive sphingolipid and a form of lactosylceramide that is lacking the fatty acyl group. Lyso-lactosylceramide (1-50 μM) reduces viability of human neutrophils in a concentration-dependent manner. Unlike lactosylceramide, Lactosylsphingosine has no effect on protein synthesis and cell proliferation in cardiomyocytes. Lactosylsphingosine is a precursor in the synthesis of lyso-ganglioside GM3.3

Lactosylsphingosine is a bioactive sphingolipid and a form of lactosylceramide that is lacking the fatty acyl group. Lyso-lactosylceramide (1-50 μM) reduces viability of human neutrophils in a concentration-dependent manner. Unlike lactosylceramide,lactosylsphingosine has no effect on protein synthesis and cell proliferation in cardiomyocytes. Lactosylsphingosine is a precursor in the synthesis of lyso-ganglioside GM3.3

科学研究应用

生物活性鞘脂

乳糖神经鞘氨醇是一种生物活性鞘脂 . 鞘脂是一类包含鞘氨醇碱骨架的脂类,鞘氨醇碱是一组包括鞘氨醇的脂肪族氨基醇。它们在信号传递和细胞识别中发挥着重要作用。

免疫学与炎症

乳糖神经鞘氨醇已被用于与免疫学和炎症相关的研究 . 它参与各种细胞过程,例如细胞生长、分化和凋亡,这些过程对免疫反应和炎症至关重要。

脂类生物化学

在脂类生物化学领域,乳糖神经鞘氨醇是一种重要的化合物 . 它是复杂鞘脂的一部分,鞘脂是细胞膜的重要组成部分,具有多种生物学功能,包括细胞识别和信号转导。

中性粒细胞活力

研究表明,溶血乳糖神经酰胺,一种乳糖神经鞘氨醇的形式,以浓度依赖的方式降低人类中性粒细胞的活力 . 中性粒细胞是一种类型的白细胞,是感染部位的第一批细胞类型之一。

心肌细胞研究

与乳糖神经酰胺不同,乳糖神经鞘氨醇对心肌细胞的蛋白质合成和细胞增殖没有影响 . 心肌细胞是构成心肌或心肌的细胞。

合成中的前体

乳糖神经鞘氨醇是溶血神经节苷脂G M3合成的前体 . 神经节苷脂是包含一个或多个唾液酸连接在糖链上的糖鞘脂的分子。它们在细胞识别和细胞间通讯中起着重要作用。

作用机制

Target of Action

Lactosylsphingosine primarily targets human neutrophils . Neutrophils are a type of white blood cell that plays a crucial role in the body’s immune response. They are the first cells to arrive at the site of an infection and work by neutralizing pathogens.

Mode of Action

Lactosylsphingosine interacts with its targets by reducing the viability of human neutrophils in a concentration-dependent manner . This means that the effect of Lactosylsphingosine on neutrophils varies depending on the concentration of the compound.

Biochemical Pathways

Lactosylsphingosine is a form of lactosylceramide that lacks the fatty acyl group . It is a precursor in the synthesis of lyso-ganglioside GM3 . The synthesis of lactosylsphingosine and its subsequent conversion into lyso-ganglioside GM3 is a part of the sphingolipid metabolic pathway .

Pharmacokinetics

It is known to be soluble in chloroform, methanol, water, and dmso , which suggests that it may have good bioavailability.

Result of Action

The primary result of Lactosylsphingosine’s action is the reduction of viability of human neutrophils . This can influence the body’s immune response.

生化分析

Biochemical Properties

Lactosylsphingosine interacts with various enzymes, proteins, and other biomolecules. It is a precursor in the synthesis of lyso-ganglioside G M3 . Unlike lactosylceramide, Lactosylsphingosine has no effect on protein synthesis and cell proliferation in cardiomyocytes .

Cellular Effects

Lactosylsphingosine influences cell function in a variety of ways. For instance, it reduces the viability of human neutrophils in a concentration-dependent manner .

Molecular Mechanism

At the molecular level, Lactosylsphingosine exerts its effects through various mechanisms. It is involved in the activation of a G protein-coupled receptor, TDAG8, a member of the sphingosine-1-phosphate receptor superfamily .

属性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19-,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKSCOKUMZMISB-GPWKTZPCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H57NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109785-20-8 |

Source

|

| Record name | Lactosyl lysosphingolipid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109785208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)

![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)